molecular formula C16H18N2O3S B6417204 methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate CAS No. 522626-82-0

methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate

Cat. No.: B6417204
CAS No.: 522626-82-0
M. Wt: 318.4 g/mol
InChI Key: DXWDDWKCRZJOCJ-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine ring via a sulfanyl (thioether) bridge. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-4-13-9-14(19)18-16(17-13)22-10-11-5-7-12(8-6-11)15(20)21-2/h5-9H,3-4,10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWDDWKCRZJOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate typically involves multi-step organic reactions

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol-containing reagents.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Known for its antimicrobial properties.

    4-hydroxy-6-propylpyrimidine: Studied for its biological activities.

Uniqueness

Methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate is unique due to the combination of the benzoate ester, pyrimidine ring, and sulfanyl group, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate is a compound of increasing interest in pharmacology and biochemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of heterocyclic compounds, characterized by the presence of both pyrimidine and benzoate moieties. The synthesis typically involves the reaction of 4-hydroxy-6-propylpyrimidine with methyl 4-bromobenzoate in the presence of a base, leading to the formation of the desired methyl ester.

Synthetic Route Overview

StepReactantsConditionsProducts
14-Hydroxy-6-propylpyrimidine + Methyl 4-bromobenzoateBase (e.g., K2CO3), solvent (e.g., DMF)This compound
2Product from Step 1 + Reducing agentReduction conditionsFinal compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of cellular membranes, leading to cell lysis and death.

Cytotoxic Effects

In vitro studies have demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspases, which are critical for programmed cell death.

Case Study: Cytotoxicity on Cancer Cells

  • Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • HT-29: 20 µM
  • Mechanism : Induction of apoptosis via mitochondrial pathway.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to DNA synthesis and repair.
  • Receptor Modulation : It has been suggested that it interacts with specific receptors in cellular signaling pathways, potentially altering gene expression profiles.
  • Oxidative Stress Induction : The compound may increase levels of reactive oxygen species (ROS) within cells, contributing to its cytotoxic effects.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
Reported cytotoxicity in multiple cancer cell lines with apoptosis induction.
Suggested potential as an enzyme inhibitor affecting metabolic pathways.

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